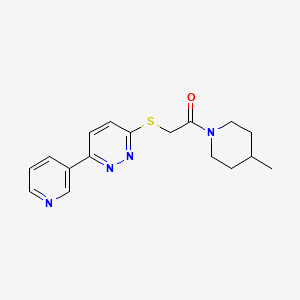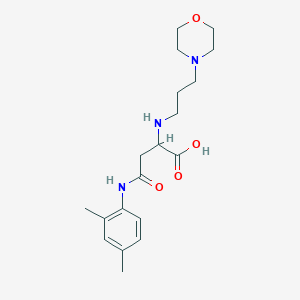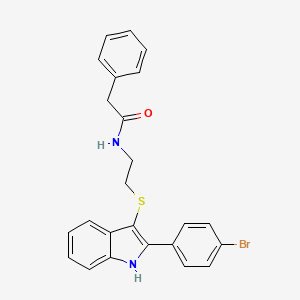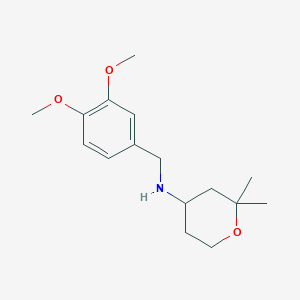
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone, also known as MPPES, is a novel compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPPES is a sulfonamide derivative that possesses a unique chemical structure, which makes it an attractive molecule for drug development.
Applications De Recherche Scientifique
Synthesis and Functional Applications
Synthesis of Functionalized Pyridines : Research on the synthesis of functionalized pyridines through substitution reactions demonstrates the versatility of pyridine derivatives in creating structurally diverse compounds. These compounds have applications in material science, catalysis, and pharmaceuticals, showcasing the utility of sulfur and nitrogen-containing heterocycles (Schmidt, Mordhorst, & Nieger, 2006).
Molecular Docking and Antimicrobial Activity : The synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlights their potential in medicinal chemistry. Molecular docking screenings towards specific proteins indicate these compounds' relevance in developing antimicrobial and antioxidant therapies (Flefel et al., 2018).
One-Pot Synthesis for Medicinal Scaffolds : A one-step, three-component synthesis method has been developed for creating medicinal scaffolds based on pyridines and dihydropyridines. These scaffolds are integral to developing anti-inflammatory agents, demonstrating the chemical flexibility and therapeutic potential of pyridine derivatives (Evdokimov et al., 2006).
Advanced Material Synthesis and Biological Activity
Sulfur- and Nitrogen-Containing Compounds : The synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone demonstrates their significant biological activities. These compounds have shown promise in antioxidative effects and potential applications in drug development (Farzaliyev et al., 2020).
Coordination Chemistry and Sensing Applications : The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands offer insights into their use in creating luminescent lanthanide compounds. These compounds have applications in biological sensing and iron complexes with unique thermal and photochemical transitions, highlighting the role of pyridine derivatives in advanced material science (Halcrow, 2005).
Anticancer Activities : Pyrazole and pyrimidine derivatives synthesized from 1-methylpiperidone have been evaluated for their anticancer activities across various human tumor cell lines. The presence of specific substituents significantly enhances their anti-tumor properties, suggesting the importance of structural modifications in medicinal chemistry (Mohamed et al., 2013).
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-9-21(10-7-13)17(22)12-23-16-5-4-15(19-20-16)14-3-2-8-18-11-14/h2-5,8,11,13H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFASCJZJZERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(methylthio)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943328.png)
![2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole](/img/structure/B2943330.png)
![2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2943331.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2943333.png)
![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2943335.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2943336.png)

![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)
